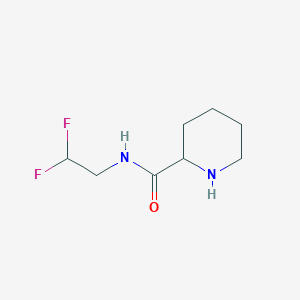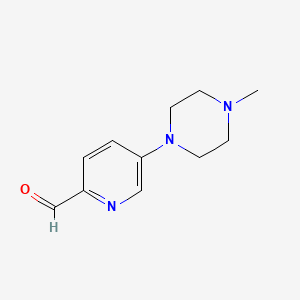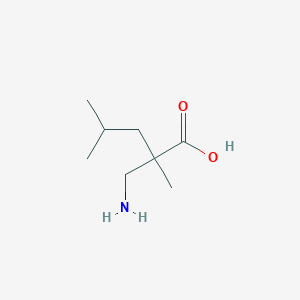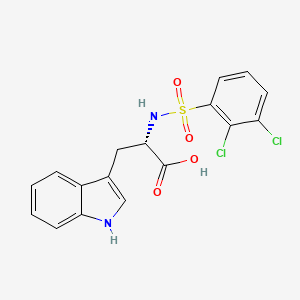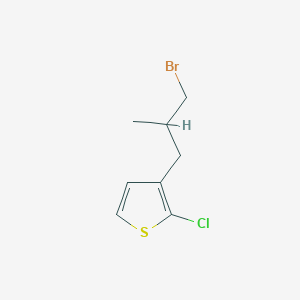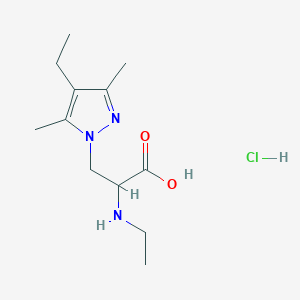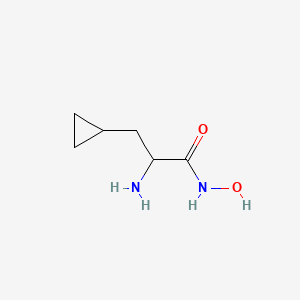![molecular formula C11H14O B13159959 2-[(2-Ethylphenyl)methyl]oxirane CAS No. 62826-23-7](/img/structure/B13159959.png)
2-[(2-Ethylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylphenyl)methyl]oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-ethylphenylmethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-[(2-Ethylphenyl)methyl]styrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorohydrin process. This involves the reaction of 2-[(2-Ethylphenyl)methyl]styrene with chlorine and water to form a chlorohydrin intermediate, which is then treated with a base to yield the oxirane.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Ethylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as water, alcohols, and amines under acidic or basic conditions.
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Ring-Opening: Formation of β-hydroxyalkyl derivatives.
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
2-[(2-Ethylphenyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylphenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as water, alcohols, and amines, resulting in the formation of β-hydroxyalkyl derivatives. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the oxirane ring.
Comparison with Similar Compounds
2-Methyl-2-phenyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-1,2-epoxypropane: Similar structure with a propyl group instead of an ethyl group.
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure with a methoxy group instead of an ethyl group.
Uniqueness: 2-[(2-Ethylphenyl)methyl]oxirane is unique due to the presence of the 2-ethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
62826-23-7 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(2-ethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
BSGZGFZOVRAOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)

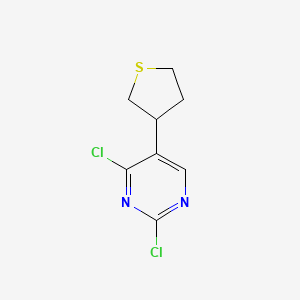
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)
